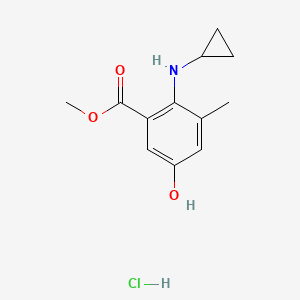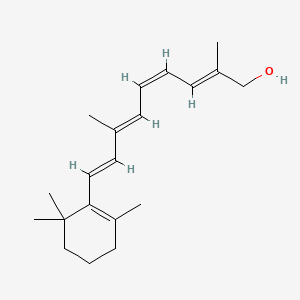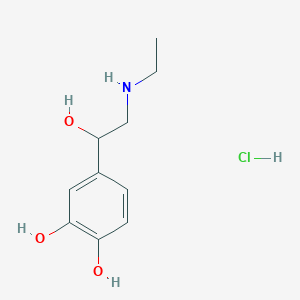
1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a dihydroxyphenyl group attached to an ethylaminoethanol moiety, and it is often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxyphenylacetic acid with ethylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the continuous addition of reactants and careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used. The reaction is often performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents. The reaction conditions vary depending on the specific nucleophile used.
Major Products Formed:
Oxidation: The major product is typically a quinone derivative.
Reduction: The major product is often a hydroxylated derivative of the starting material.
Substitution: The major products include various alkylated or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-ethylaminoethanol hydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
3,4-Dihydroxyphenylacetic acid: This compound has a similar dihydroxyphenyl group but lacks the ethylaminoethanol moiety.
Dihydrocaffeic acid: Another compound with a dihydroxyphenyl group, but with a different side chain.
1-(3,4-Dihydroxyphenyl)ethanone: This compound has a ketone group instead of the hydroxyl group present in this compound.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
6422-43-1 |
|---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-[2-(ethylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10-14H,2,6H2,1H3;1H |
InChI Key |
JNQPGUGRMBWONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=C(C=C1)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


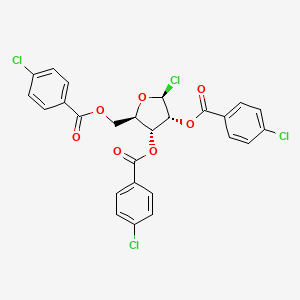
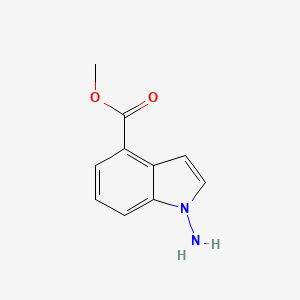
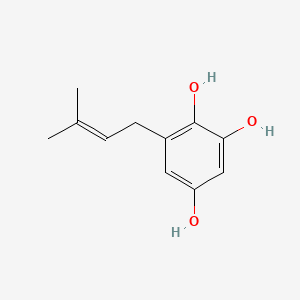
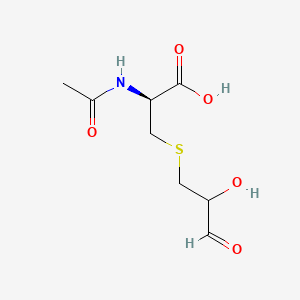
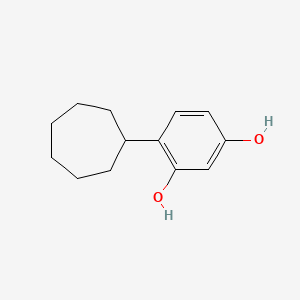
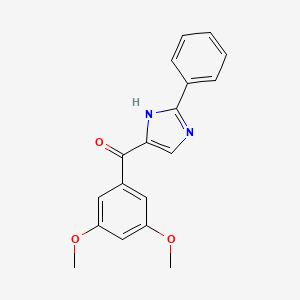
![trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B15354230.png)
![n-Butyl-2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B15354238.png)
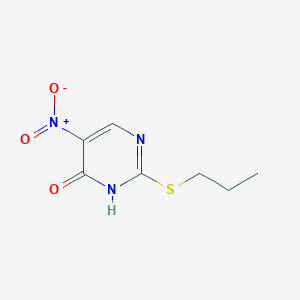
![N-[6-(2,4-dichlorophenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B15354249.png)
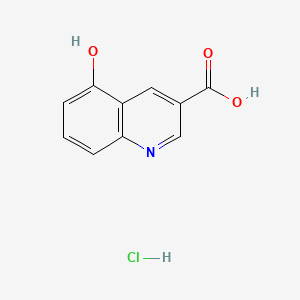
![7-Bromo-4-methoxythieno[3,2-c]pyridine](/img/structure/B15354262.png)
